molecular formula C13H8FIO B1323952 3-Fluoro-2'-iodobenzophenone CAS No. 890098-23-4

3-Fluoro-2'-iodobenzophenone

Cat. No. B1323952
M. Wt: 326.1 g/mol
InChI Key: OERMICLIJXEERU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2'-iodobenzophenone (3-FIBP) is an organic compound that has been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. It is a versatile reagent that can be used in a variety of reactions and can be synthesized in a number of ways. The compound has been studied for its ability to act as a catalyst in organic reactions, as well as its potential applications in the fields of medicinal chemistry and drug discovery. Additionally, 3-FIBP has been explored for its ability to act as a nucleophile or electron donor in certain reactions.

Scientific Research Applications

Anaerobic Transformation of Phenol

3-Fluoro-2'-iodobenzophenone has been implicated in the anaerobic transformation of phenol to benzoate. A study revealed that transformation of 2-fluorophenol and 3-fluorophenol led to the accumulation of fluorobenzoic acids, highlighting a pathway for phenol degradation involving an initial para-carboxylation to 4-hydroxybenzoate followed by dehydroxylation to benzoate (Genthner, Townsend, & Chapman, 1989).

Methanogenic Culture Studies

In studies involving methanogenic cultures, 3-fluorobenzoate and isomers of fluorophenol were used as analogues and inhibitors of phenol degradation. These studies provide insights into the degradation pathway of phenol, demonstrating the transformation of fluorinated compounds under methanogenic conditions (Londry & Fedorak, 1993).

Investigation into Metabolism of Aromatic Acids

Research on the metabolism of hydroxylated and fluorinated benzoates by Syntrophus aciditrophicus has been conducted to understand the initial steps of the metabolism of aromatic acids. This study demonstrates the dearomatizing reductase activity and the formation of 3-fluorocyclohexadiene metabolites, providing insights into the reductive dehalogenation processes (Mouttaki, Nanny, & McInerney, 2008).

Fluorescent Sensor Development

The compound has been used in the development of fluorescent sensors, particularly for detecting Al3+ ions. The high selectivity and sensitivity of such sensors demonstrate the compound's potential in bio-imaging and detecting specific metal ions in biological systems (Ye et al., 2014).

Polymer Synthesis

3-Fluoro-2'-iodobenzophenone is involved in the synthesis of high-performance polymers with excellent thermal properties and potential applications in engineering plastics and optical waveguides (Xiao et al., 2003).

Cyclization Reactions

The compound has been used in Cu(I)-catalyzed intramolecular cyclizations, demonstrating a practical method for synthesizing fluorene analogues under both thermal and microwave conditions. This highlights its potential in facilitating efficient synthetic pathways (Haggam, 2013).

properties

IUPAC Name

(3-fluorophenyl)-(2-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FIO/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERMICLIJXEERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641513
Record name (3-Fluorophenyl)(2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2'-iodobenzophenone

CAS RN

890098-23-4
Record name Methanone, (3-fluorophenyl)(2-iodophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Fluorophenyl)(2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.